molecular formula C12H12FNO3S2 B10918097 N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10918097
M. Wt: 301.4 g/mol
InChI Key: AAZDZQIKPHMPHI-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxyphenyl group, a fluorothiophene ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps, including the formation of the fluorothiophene ring and the introduction of the ethoxyphenyl and sulfonamide groups. One common method involves the reaction of 4-ethoxyaniline with 5-fluorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide is unique due to the combination of the ethoxyphenyl group, fluorothiophene ring, and sulfonamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H12FNO3S2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO3S2/c1-2-17-10-5-3-9(4-6-10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3

InChI Key

AAZDZQIKPHMPHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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